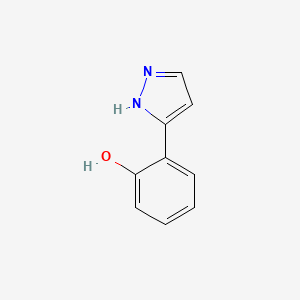

2-(1H-Pyrazol-3-yl)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTJPAUDNOBJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312615 | |

| Record name | 2-(1H-Pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34810-67-8 | |

| Record name | 2-(1H-Pyrazol-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34810-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1H-Pyrazol-3-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole-Containing Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and rich history of pyrazole-containing phenols, a class of compounds that has become a cornerstone in modern medicinal chemistry. From their early, somewhat serendipitous, synthesis to their rational design as highly specific therapeutic agents, this document provides a comprehensive overview of the key milestones, synthetic methodologies, and the evolution of their biological applications. Detailed experimental protocols for seminal syntheses are provided, alongside tabulated quantitative data to allow for easy comparison of key findings. Visualizations of synthetic pathways and historical timelines offer a clear and concise understanding of the development of this critical pharmacophore.

Introduction: The Genesis of a Privileged Scaffold

The story of pyrazole-containing phenols is intrinsically linked to the broader history of pyrazole chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in 1889 by German chemist Hans von Pechmann. However, it was Ludwig Knorr's work in 1883 that truly ignited interest in this heterocyclic system. Knorr's synthesis of a pyrazolone derivative, a compound with a carbonyl group in the pyrazole ring, laid the foundation for a new field of chemical exploration.[1]

While Knorr's initial work did not directly involve a phenolic pyrazole, his development of the Knorr pyrazole synthesis became a foundational method for accessing a wide array of pyrazole derivatives.[1][2] This reaction, involving the condensation of a β-dicarbonyl compound with a hydrazine, proved to be a versatile and robust method for constructing the pyrazole core.[1][2]

The introduction of a phenolic moiety onto the pyrazole scaffold was a critical step that unlocked a vast array of biological activities. The hydroxyl group of the phenol can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. This guide will trace the path from the early, often exploratory, syntheses of these compounds to their current status as indispensable components in the drug discovery pipeline.

Early Discoveries and Synthetic Milestones

The precise moment of the first synthesis of a simple, non-pyrazolone, pyrazole-containing phenol is not definitively documented in a single, seminal publication. However, early 20th-century research saw the gradual emergence of these compounds through the application of established synthetic methods to new, phenol-containing starting materials.

One of the earliest and most significant routes to 3(5)-(2-hydroxyphenyl)pyrazoles involved the reaction of chromones with hydrazine hydrate, a method known since the 1940s and 1950s.[3] This reaction provided a direct and selective pathway to this important subclass of pyrazole-containing phenols.

Key Synthetic Methodologies

Several classical and modern synthetic methods have been instrumental in the development of pyrazole-containing phenols.

The Knorr synthesis remains a cornerstone for the preparation of pyrazoles. By utilizing a β-dicarbonyl compound bearing a phenolic group, or a hydrazine with a phenolic substituent, early chemists were able to synthesize the first examples of this class.

Conceptual Synthetic Pathway (Knorr Synthesis)

The reaction of chromones, particularly 3-formylchromones, with hydrazine derivatives has been a widely used method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles.[3]

Experimental Protocol: Synthesis of 3-(2-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [3]

This procedure is a representative example of the synthesis of a pyrazole-containing phenol from a chromone precursor.

-

Reactants:

-

3-Formylchromone

-

Phenylhydrazine

-

-

Solvent: Ethanol

-

Procedure:

-

A solution of 3-formylchromone in ethanol is prepared.

-

An equimolar amount of phenylhydrazine is added to the solution.

-

The reaction mixture is refluxed for a specified period.

-

Upon cooling, the product crystallizes and is collected by filtration.

-

The crude product is recrystallized from a suitable solvent to yield the pure 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

General Workflow for Synthesis from Chromones

The Vilsmeier-Haack reaction has been employed for the synthesis of pyrazole-4-carbaldehydes from hydrazones, including those derived from phenolic precursors.[3]

The Rise of Pyrazole-Containing Phenols in Medicinal Chemistry

The initial explorations into the biological activities of pyrazole derivatives revealed a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.[4] The incorporation of a phenolic moiety often enhanced these activities and introduced new ones, such as antioxidant properties.

A pivotal moment in the history of pyrazole-containing phenols was the discovery and development of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor. The development of Celecoxib in the 1990s revolutionized the treatment of inflammatory disorders by providing a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The phenolic group in Celecoxib is crucial for its binding to the COX-2 enzyme.

Signaling Pathway of COX-2 Inhibition by Celecoxib

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole-containing phenols, including their synthesis and biological activity.

Table 1: Synthesis of Representative Pyrazole-Containing Phenols

| Compound | Starting Materials | Reaction Type | Yield (%) | Melting Point (°C) | Reference |

| 3-(2-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Formylchromone, Phenylhydrazine | Condensation | 85 | 145-147 | [3] |

| 4-(5-(4-chlorophenyl)-4,5-dihydropyrazol-3-ylamino)phenol | N-(4-hydroxyphenyl)-3-(4-chlorophenyl)acrylamide, Hydrazine hydrate | Cyclocondensation | 78 | 210-212 | [3] |

| Celecoxib | 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-Sulfamoylphenylhydrazine | Knorr Synthesis | 90 | 157-159 | - |

Table 2: Biological Activity of Representative Pyrazole-Containing Phenols

| Compound | Biological Target | Activity (IC₅₀/EC₅₀) | Assay Method | Reference |

| 3-(2-Hydroxyphenyl)-styryl-pyrazoles | Cannabinoid Receptor 1 (CB1) | Ki = 1.5 - 10 µM | Radioligand binding assay | [2] |

| 4-(5-Aryl-4,5-dihydropyrazol-3-ylamino)phenols | Antimicrobial | MIC = 12.5 - 50 µg/mL | Broth microdilution | [3] |

| Celecoxib | COX-2 | IC₅₀ = 40 nM | Whole blood assay | - |

Conclusion and Future Perspectives

The journey of pyrazole-containing phenols from their early synthetic origins to their current status as indispensable tools in drug discovery is a testament to the power of heterocyclic chemistry. The foundational work of chemists like Knorr, coupled with the relentless pursuit of new therapeutic agents, has solidified the position of this scaffold in the pantheon of privileged structures.

Future research in this area will likely focus on the development of novel, highly selective, and potent pyrazole-containing phenols targeting a wider range of diseases. The exploration of new synthetic methodologies, including green chemistry approaches, will continue to expand the accessible chemical space. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles. The rich history of pyrazole-containing phenols serves as both an inspiration and a guide for future innovations in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)phenol: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-3-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a pyrazole group. This scaffold is of significant interest in medicinal chemistry due to the established and diverse biological activities of both pyrazole and phenol moieties, which include anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, structural features, and a detailed experimental protocol for the synthesis of this compound and its derivatives. The information is presented to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1][2][3] The structure consists of a phenol ring where the pyrazole ring is attached at the 2-position. The presence of both a phenolic hydroxyl group and a pyrazole ring with two nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| CAS Number | 34810-67-8 | [1][2][3] |

| Melting Point | 90-94 °C (lit.) | [2][3][4] |

| Boiling Point | 381.0 ± 17.0 °C (Predicted) | [5] |

| pKa | 9.06 ± 0.30 (Predicted) | [5] |

| Appearance | White to light yellow to light red powder/crystal | |

| λmax | 294 nm (in EtOH) (lit.) | [2][5] |

Spectroscopic Data

Detailed experimental spectroscopic data for the parent this compound is limited in the readily available literature. However, data from closely related analogues can provide expected spectral characteristics.

Infrared (IR) Spectroscopy: For a related substituted this compound, characteristic peaks are observed around 3457 cm⁻¹ (O-H stretching), 3128 cm⁻¹ (N-H stretching of the pyrazole ring), and in the 1590-1495 cm⁻¹ region, which are indicative of aromatic C=C and C=N stretching vibrations.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a substituted this compound, the phenolic proton (OH) and the pyrazole N-H proton are typically observed as singlets at high chemical shifts, for instance, around δ 10.79 and δ 13.18 ppm, respectively, in a DMSO-d₆ solvent.[6] Aromatic and pyrazole ring protons would appear in the δ 6.5-8.0 ppm region.

-

¹³C NMR: The carbon atoms of the phenol and pyrazole rings are expected to resonate in the aromatic region of the spectrum (δ 100-160 ppm). The carbon attached to the hydroxyl group would be found at the lower field end of this region.

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160. Subsequent fragmentation may involve the loss of small molecules such as HCN or CO.

Synthesis of 2-(1H-Pyrazol-3-yl)phenols

A common and effective method for the synthesis of 2-(1H-pyrazol-3-yl)phenols involves a two-step process starting from substituted 3-formylchromones.[6] This synthetic pathway is outlined below.

Synthetic Workflow

Experimental Protocols

The following protocols are based on the synthesis of this compound derivatives from 3-formylchromones.[6]

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-pyrrolidin-1-yl-propenones

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 3-formylchromone (0.001 mol) in 10 mL of dry ethanol.

-

Addition of Reagent: Add pyrrolidine (0.002 mol) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, pour the mixture over crushed ice. The resulting solid is collected by filtration, washed with water, and dried.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone intermediate.

Step 2: Synthesis of 2-(1H-Pyrazol-3-yl)phenols

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone intermediate (0.003 mol) in 10 mL of ethanol.

-

Addition of Reagent: Add 1 mL of hydrazine hydrate to the solution.

-

Reaction Conditions: Heat the mixture under reflux for 3 hours.

-

Acidification and Further Reaction: Add 2 mL of glacial acetic acid to the reaction mixture and continue to reflux for an additional 3 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, pour the reaction mixture over crushed ice. Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to yield the final this compound derivative.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively reported, the pyrazole and phenol moieties are well-established pharmacophores present in numerous biologically active compounds.

Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The structural features of this compound are consistent with those of other diaryl heterocyclic COX-2 inhibitors.

Anticancer Activity: Pyrazole-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of various kinases, induction of apoptosis, and cell cycle arrest. The phenolic hydroxyl group can also contribute to antioxidant and pro-apoptotic effects.

Due to the lack of specific studies on the mechanism of action of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological targets and molecular mechanisms.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, owing to its hybrid structure containing both pyrazole and phenol functionalities. This guide has summarized the available chemical and structural information and provided a detailed synthetic protocol. The lack of specific biological data for this parent compound highlights an opportunity for further research to explore its therapeutic potential, particularly in the areas of inflammation and oncology. The methodologies and data presented herein can serve as a valuable resource for researchers initiating studies on this promising chemical scaffold.

References

- 1. 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 34810-67-8 [chemicalbook.com]

- 3. This compound | 34810-67-8 [chemicalbook.com]

- 4. 2-(1H-ピラゾール-3-イル)フェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(1H-Pyrazol-3-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a synthetic protocol for 2-(1H-Pyrazol-3-yl)phenol and its derivatives. The information is compiled to assist researchers in the identification, synthesis, and further investigation of this class of compounds for potential applications in medicinal chemistry and materials science.

Core Spectroscopic Data

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | Sigma-Aldrich |

| Molecular Weight | 160.17 g/mol | Sigma-Aldrich |

| CAS Number | 34810-67-8 | Sigma-Aldrich |

| Melting Point | 90-94 °C | Sigma-Aldrich |

Table 2: Spectroscopic Data for 2-(5-methyl-1H-pyrazol-3-yl)phenol (Analog) [1]

| Spectroscopic Technique | Observed Data |

| IR (KBr, cm⁻¹) | 3457, 3128, 1590, 1495 |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.26 (s, 3H), 6.79 (d, 1H), 6.86 (d, 1H), 6.95-7.91 (m, 3H), 10.79 (s, 1H), 13.18 (s, 1H) |

| Mass Spectrum (m/z) | 174 |

Experimental Protocols

The following protocols are based on the general procedures reported for the synthesis of 2-(1H-Pyrazol-3-yl)phenols.[1]

General Procedure for the Synthesis of 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenones (Intermediate 2)

-

A mixture of a substituted 3-formylchromone (0.001 mol) and pyrrolidine (0.002 mol) is taken in 10 ml of dry ethanol.

-

The reaction mixture is refluxed for 5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the contents are poured over crushed ice.

-

The solid product obtained is separated by filtration, washed with water, and dried.

-

The crude product is purified by crystallization from ethanol.

General Procedure for the Synthesis of 2-(1H-Pyrazol-3-yl)phenols (3)[2]

-

To a solution of the appropriate 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone (2) (0.003 mol) in 10 ml of ethanol, 1 ml of hydrazine hydrate is added.

-

The reaction mixture is heated under reflux for 3 hours.

-

Following this, 2 ml of glacial acetic acid is added to the reaction mixture, and heating is continued for an additional 3 hours.

-

The completion of the reaction is monitored by TLC.

-

After completion, the reaction mixture is poured over crushed ice.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

The final product is purified by crystallization from ethanol.

Spectroscopic Characterization Methods[2]

-

Melting Points: Determined in open capillaries.

-

IR Spectra: Recorded on an FTIR instrument using KBr pellets.

-

¹H NMR Spectra: Recorded on a 300 MHz instrument using DMSO-d₆ as the solvent and TMS as the internal standard. Chemical shifts are reported in δ ppm.

-

Mass Spectra: Recorded to determine the mass-to-charge ratio (m/z) of the molecular ion.

Synthesis Workflow Visualization

The synthesis of 2-(1H-Pyrazol-3-yl)phenols can be visualized as a two-step process starting from substituted 3-formylchromones.

References

Crystal Structure Analysis of 2-(1H-Pyrazol-3-yl)phenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of a representative derivative of 2-(1H-pyrazol-3-yl)phenol, namely 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol . While a detailed crystallographic analysis of the parent compound, this compound, is not publicly available, the analysis of this derivative offers significant insights into the structural properties, intermolecular interactions, and experimental methodologies relevant to this class of compounds. The data and protocols presented herein serve as a valuable reference for researchers engaged in the study and development of pyrazole-based molecules.

Crystallographic Data Summary

The crystal structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₂₁H₁₆N₂O₂ |

| Formula Weight (Mᵣ) | 328.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.793 (3) |

| b (Å) | 12.948 (3) |

| c (Å) | 11.705 (3) |

| β (°) | 93.508 (14) |

| Volume (ų) | 1632.7 (7) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Calculated Density (g/cm³) | 1.335 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.09 |

| F(000) | 688 |

| Crystal Size (mm) | 0.44 × 0.40 × 0.26 |

| θ range for data collection (°) | 2.2 to 27.1 |

| Index ranges | -13 ≤ h ≤ 13, -16 ≤ k ≤ 16, -14 ≤ l ≤ 14 |

| Reflections collected | 5767 |

| Independent reflections | 3720 [R(int) = 0.024] |

| Completeness to θ = 27.1° | 99.8% |

| Data / restraints / parameters | 3720 / 0 / 227 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.047, wR₂ = 0.128 |

| R indices (all data) | R₁ = 0.076, wR₂ = 0.142 |

| Largest diff. peak and hole (e.Å⁻³) | 0.15 and -0.16 |

Molecular and Crystal Structure Insights

The molecular structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol features an intramolecular hydrogen bond between the hydroxyl group of the phenol substituent at the 3-position of the pyrazole ring and a nitrogen atom of the pyrazole ring.[1] This interaction contributes to the planarity between the pyrazole ring and this phenol ring, with a dihedral angle of 7.5 (3)°.[1][2]

In the crystal, molecules are linked by intermolecular O—H···O hydrogen bonds, forming chains along the direction.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and structural determination of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.

Synthesis

The synthesis of the title compound was achieved through the demethylation of a precursor, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione.[1] The general synthetic pathway involves the reaction of a chalcone derivative with a hydrazine compound.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from an ethanol solution at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Siemens P4 diffractometer. Data were collected at 298(2) K using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions observed in the crystal lattice of the title compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Caption: Key hydrogen bonding interactions in the crystal structure.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-(1H-Pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of the organic compound 2-(1H-Pyrazol-3-yl)phenol. This molecule, possessing both a phenol and a pyrazole moiety, is of interest in medicinal chemistry due to the established biological activities of these functional groups. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. While experimental data is limited, predicted values from computational models provide initial guidance for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | Sigma-Aldrich |

| Molecular Weight | 160.17 g/mol | Sigma-Aldrich |

| Melting Point | 90-94 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 381.0 ± 17.0 °C | ChemicalBook[1] |

| pKa (Predicted) | Not Available | - |

| LogP (Predicted) | Not Available | - |

Solubility Profile

Currently, there is a lack of specific experimental data for the solubility of this compound in aqueous and organic solvents. However, based on its chemical structure, which includes a polar phenol group and a heterocyclic pyrazole ring, a qualitative solubility profile can be inferred. The compound is expected to exhibit some solubility in polar organic solvents and limited solubility in water.

Table of Predicted and Inferred Solubility

| Solvent | Predicted/Inferred Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of the polar phenol and pyrazole groups may confer some aqueous solubility, but the overall aromatic character likely limits it. |

| Methanol | Soluble | The polar nature of methanol should facilitate the dissolution of the polar functional groups. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Moderately Soluble | As a less polar solvent, DCM may have some capacity to dissolve the compound, but likely less than more polar solvents. |

| Hexane | Insoluble | The nonpolar nature of hexane makes it a poor solvent for this polar molecule. |

Stability Characteristics

Potential Stability Considerations:

-

pH Stability: Phenolic compounds can degrade in alkaline conditions. It is anticipated that this compound will exhibit greater stability in acidic to neutral pH ranges.

-

Thermal Stability: The predicted high boiling point suggests good thermal stability. However, prolonged exposure to high temperatures should be investigated.

-

Photostability: Aromatic compounds can be susceptible to photodegradation. Studies to assess the impact of light exposure are recommended.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like this compound. These protocols can be adapted for specific laboratory conditions and analytical techniques.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Inject the diluted sample supernatants into the HPLC system and determine their concentrations from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Protocol for Assessing pH-Dependent Stability

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

Materials:

-

This compound

-

A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

-

HPLC system with a UV-Vis or mass spectrometry (MS) detector

-

Temperature-controlled incubator

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the buffer.

-

-

Incubation:

-

Incubate the vials at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot from each vial.

-

If necessary, quench the reaction (e.g., by adding an equal volume of a mobile phase or a neutralizing agent).

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Quantify the amount of this compound remaining at each time point.

-

-

Data Analysis:

-

Plot the concentration of the compound as a function of time for each pH.

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

-

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, many pyrazole derivatives have been investigated for their anti-inflammatory and anticancer activities. These activities often involve the modulation of key signaling pathways. A hypothetical signaling pathway that could be influenced by a pyrazolyl-phenol compound is depicted below. This diagram illustrates a potential mechanism involving the inhibition of a protein kinase, a common target for such molecules, leading to downstream effects on cell proliferation and inflammation.

Caption: Hypothetical kinase inhibition pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial characterization of a novel compound like this compound in a drug discovery context.

Caption: Drug discovery characterization workflow.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the known biological importance of its constituent chemical motifs. This guide has summarized the currently available, albeit limited, physicochemical data and provided standardized protocols for its further experimental characterization. The successful development of this or related compounds will depend on a thorough understanding of their solubility and stability, which are critical parameters influencing bioavailability, formulation, and shelf-life. The provided hypothetical pathway and workflow diagrams offer a conceptual framework for its future investigation. Further experimental work is crucial to validate the predicted properties and to fully elucidate the therapeutic potential of this compound.

References

Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects.[1][2] The therapeutic potential of these heterocyclic compounds is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets. Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, providing a theoretical framework to understand and predict the behavior of molecules at a subatomic level. This guide offers an in-depth overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of pyrazole derivatives for researchers, scientists, and drug development professionals.

Core Computational Methodologies

Quantum chemical calculations, especially those based on DFT, allow for the precise determination of molecular geometries, electronic structures, and spectroscopic properties.[3] These computational approaches are pivotal in elucidating the structure-activity relationships (SAR) that govern the therapeutic efficacy of pyrazole-based compounds.

Density Functional Theory (DFT) Calculations

DFT is a widely used method in computational chemistry that calculates the electronic structure of atoms, molecules, and solids.[3] The B3LYP hybrid functional is a popular choice for studying organic molecules like pyrazole derivatives, often paired with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.[2][4]

Key properties derived from DFT calculations include:

-

Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms in a molecule.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them (the HOMO-LUMO gap) is an indicator of chemical stability.[3]

-

Molecular Electrostatic Potential (MEP): A visualization of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

-

Mulliken Population Analysis: A method for estimating partial atomic charges, providing insights into the distribution of electrons within a molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a pyrazole derivative, to the active site of a target protein.[5] AutoDock Vina is a widely used open-source program for molecular docking.[6]

Experimental Protocols

Protocol 1: DFT Geometry Optimization and Frequency Calculation using Gaussian

This protocol outlines the steps for performing a geometry optimization and frequency calculation for a pyrazole derivative using the Gaussian software package.

-

Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular modeling program like GaussView or Avogadro.

-

Input File Generation: Create a Gaussian input file (.com or .gjf) with the following structure:

-

Route Section (# line): Specifies the level of theory, basis set, and type of calculation. For a typical optimization and frequency calculation, this line would be: #p B3LYP/6-311++G(d,p) Opt Freq.

-

Title Section: A brief description of the calculation.

-

Charge and Multiplicity: Specify the net charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).

-

Molecular Specification: The Cartesian coordinates of each atom.

-

-

Running the Calculation: Execute the calculation using the Gaussian program.

-

Analysis of Results: The output file (.log or .out) will contain the optimized geometry, thermodynamic data, and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Protocol 2: Molecular Docking of a Pyrazole Inhibitor into a Kinase Active Site using AutoDock Vina

This protocol provides a general workflow for docking a pyrazole derivative into the active site of a protein kinase.

-

Preparation of the Receptor:

-

Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

Draw the pyrazole derivative in a molecular editor and save it as a PDB file.

-

Use ADT to assign Gasteiger charges and merge non-polar hydrogens.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking, ensuring it encompasses the entire active site of the kinase. The coordinates of the grid center and its dimensions are specified.

-

-

Running AutoDock Vina:

-

Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, as well as the grid box parameters, in a configuration file.

-

-

Analysis of Docking Results:

-

Analyze the output file, which contains the binding affinities and coordinates of the predicted binding poses.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[5]

-

Data Presentation

The following tables summarize key quantitative data from various studies on pyrazole derivatives, showcasing the insights gained from quantum chemical calculations and biological assays.

| Compound | Target | IC50 (µM) | Binding Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Pyz-1 | α-glucosidase | 75.62 | - | - | - | - | [2] |

| Pyz-2 | α-glucosidase | 95.85 | - | - | - | - | [2] |

| Pyz-1 | α-amylase | 119.3 | - | - | - | - | [2] |

| Pyz-2 | α-amylase | 120.2 | - | - | - | - | [2] |

| Compound 6b | PI3K | 23.34 | -11.1 | - | - | - | |

| Compound 6b | Akt | - | -10.7 | - | - | - | |

| Compound 1b | VEGFR-2 | - | -10.09 | - | - | - | [5] |

| Compound 1d | Aurora A | - | -8.57 | - | - | - | [5] |

| Compound 2b | CDK2 | - | -10.35 | - | - | - | [5] |

| Bipyrazole 1 | - | - | - | -5.44 | -0.68 | 4.76 | [7] |

| Bipyrazole 2 | - | - | - | -4.95 | -0.76 | 4.19 | [7] |

| Bipyrazole 3 | - | - | - | -5.13 | -0.73 | 4.40 | [7] |

| Bipyrazole 4 | - | - | - | -5.41 | -0.16 | 5.25 | [7] |

| Bipyrazole 5 | - | - | - | -5.58 | -1.14 | 4.44 | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and computational processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a typical workflow for their computational analysis.

Signaling Pathways

Pyrazole derivatives have been shown to modulate several critical signaling pathways implicated in various diseases.

Conclusion

Quantum chemical calculations, in conjunction with molecular docking, provide a powerful computational framework for the rational design and development of novel pyrazole derivatives as therapeutic agents. By elucidating the electronic properties and binding interactions of these compounds, researchers can gain valuable insights into their structure-activity relationships, ultimately accelerating the discovery of more potent and selective drugs. The integration of these in silico methods with traditional experimental approaches is crucial for advancing the field of medicinal chemistry and bringing new treatments to patients.

References

- 1. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bionaturajournal.com [bionaturajournal.com]

- 7. DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2-(1H-Pyrazol-3-yl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-3-yl)phenol stands as a molecule of significant interest in medicinal chemistry and materials science, owing to its versatile chemical structure. A critical aspect of its chemistry, which dictates its biological activity and material properties, is its tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the theoretical underpinnings and the experimental and computational methodologies used for their investigation. This document is intended to be a resource for researchers actively engaged in the study and application of pyrazole-containing compounds.

Introduction to Tautomerism in Pyrazolylphenols

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry. In the case of this compound, the molecule can exist in several tautomeric forms, primarily involving proton transfer between the phenol, the pyrazole ring, and potentially a keto-enol system. The predominant tautomer can be influenced by various factors, including the solvent, temperature, and pH. Understanding this equilibrium is crucial as different tautomers can exhibit distinct physicochemical properties, including receptor binding affinities, spectroscopic signatures, and crystal packing.

The potential tautomeric equilibria for this compound involve both phenol-keto and pyrazole prototropic tautomerism. The key forms to consider are the phenol-pyrazole (enol-imine), the keto-amine, and zwitterionic species. The stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation energies.

Potential Tautomeric Forms

The primary tautomeric forms of this compound are depicted below. The relative populations of these tautomers are a key area of investigation.

Caption: Potential tautomeric equilibria of this compound.

Experimental Characterization of Tautomers

The elucidation of the dominant tautomeric form and the dynamics of the equilibrium requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

¹H NMR: Look for the presence and chemical shift of the phenolic -OH proton and the pyrazole N-H protons. Intramolecular hydrogen bonding can lead to significant downfield shifts. The presence of distinct sets of signals for the aromatic and pyrazole rings would indicate a mixture of tautomers in slow exchange on the NMR timescale.

-

¹³C NMR: The chemical shift of the carbon bearing the hydroxyl group is a key indicator. A chemical shift in the range of 150-160 ppm is characteristic of a phenolic carbon, while a shift greater than 180 ppm would suggest a keto-form.

-

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tautomeric Forms

| Tautomer | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |

| Phenol-Imine (A) | Phenolic OH: 9-12 ppm; Pyrazole NH: 12-14 ppm | C-OH: ~155 ppm |

| Keto-Amine (B) | Amine NH: 5-8 ppm | C=O: >180 ppm |

Note: These are expected ranges and can vary based on solvent and concentration.

UV-Vis Spectroscopy

The electronic transitions of the different tautomers will have distinct absorption maxima (λmax) in the UV-Vis spectrum. This technique is particularly useful for studying the effect of solvent polarity on the tautomeric equilibrium.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a range of 200-500 nm.

-

Data Analysis: Compare the λmax values across the different solvents. A significant shift in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

Table 2: Expected UV-Vis Absorption Maxima for Tautomers

| Tautomer | Expected λmax Range (nm) | Solvent Polarity Effect |

| Phenol-Imine (A) | 280-320 | Minor shifts with polarity |

| Keto-Amine (B) | >350 | Significant red shift in polar solvents |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and the location of hydrogen atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions and bond lengths. The location of the phenolic and pyrazole protons will definitively identify the tautomer. An intramolecular O—H⋯N hydrogen bond is often observed in similar structures, which can stabilize the phenol-imine form.[1][2]

Table 3: Representative Crystallographic Data for a Phenol-Imine Tautomer

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8 |

| b (Å) | 12.9 |

| c (Å) | 11.7 |

| β (°) | 93.5 |

| O-H bond length (Å) | ~0.82 |

| N-H bond length (Å) | ~0.86 |

| Intramolecular O-H···N distance (Å) | ~2.6 |

Note: Data is illustrative and based on similar reported structures.[1]

Computational Investigation of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for complementing experimental findings. It can provide insights into the relative energies of the different tautomers and the transition states connecting them.

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of all potential tautomers. Optimize the geometry of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: Perform single-point energy calculations on the optimized geometries to determine their relative stabilities. It is crucial to include solvent effects using a continuum solvation model (e.g., PCM) to mimic experimental conditions.

-

Spectra Prediction: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra for each tautomer to compare with experimental data.

Caption: Workflow for computational investigation of tautomerism.

Table 4: Illustrative Relative Energies of Tautomers from DFT Calculations

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Phenol-Imine (A) | 0.0 | 0.0 |

| Keto-Amine (B) | +5.2 | +2.8 |

| Zwitterionic (C) | +15.8 | +8.1 |

Note: These are hypothetical values to illustrate the expected trend. The phenol-imine form is often the most stable.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A multi-pronged approach combining high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling is essential for a thorough understanding. The insights gained from such studies are paramount for the rational design of novel drug candidates and functional materials based on the pyrazolylphenol scaffold. This guide provides the foundational knowledge and methodological framework for researchers to confidently investigate the tautomeric behavior of this important class of molecules.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

Abstract: The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a wide array of clinically successful drugs and investigational agents.[1][2][3] This in-depth technical guide explores the fundamental biological activities of pyrazole derivatives, focusing on their roles as anti-inflammatory, anticancer, and antimicrobial agents. We provide a comprehensive overview of their mechanisms of action, supported by quantitative data from key experimental findings. Detailed experimental protocols for evaluating these biological activities are presented, alongside visualizations of critical signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a versatile building block in the design of therapeutic agents due to its ability to act as a bioisostere for other aromatic rings, such as benzene, while offering improved physicochemical properties like solubility and metabolic stability.[4][5] This has led to the development of numerous FDA-approved drugs containing the pyrazole motif, including the anti-inflammatory drug celecoxib, the anti-cancer agent ruxolitinib, and the erectile dysfunction treatment sildenafil.[3][6][7] The broad spectrum of pharmacological activities exhibited by pyrazole derivatives underscores their significance in addressing a multitude of diseases.[8][9]

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole-containing compounds are renowned for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response mediated by prostaglandins, which are synthesized by COX enzymes (COX-1 and COX-2).[10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, leading to gastrointestinal side effects.[10] Pyrazole derivatives, most notably celecoxib, have been designed as selective COX-2 inhibitors, thereby reducing inflammation with a more favorable safety profile.[10][12]

The general mechanism involves the pyrazole derivative binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.

Quantitative Data: COX Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | >10 | 0.04 | >250 | [10] |

| Compound 125a | - | - | 8.22 | [13] |

| Compound 125b | - | - | 9.31 | [13] |

| Compound 144 | - | 0.034-0.052 | - | [13] |

| Compound 145 | - | 0.034-0.052 | - | [13] |

| Compound 146 | - | 0.034-0.052 | - | [13] |

| Compound 3b | - | 0.03943 | 22.21 | [14] |

| Compound 4a | - | 0.06124 | 14.35 | [14] |

| Compound 5b | - | 0.03873 | 17.47 | [14] |

| Compound 5e | - | 0.03914 | 13.10 | [14] |

Experimental Protocols

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to a fluorescent probe. Inhibition of the enzyme results in a decreased rate of fluorescence generation.

-

Materials:

-

Purified human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Cofactor Solution

-

COX Probe

-

Arachidonic acid (substrate)

-

Test pyrazole compounds and known inhibitors (e.g., Celecoxib)

-

96-well microplate (black, flat-bottom)

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.

-

Add the diluted test compounds to the respective wells. Include controls for total enzyme activity (DMSO only) and positive controls (known inhibitors).

-

Add the diluted COX-1 or COX-2 enzyme to the wells.

-

Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity over a set period.

-

-

Data Analysis: Calculate the rate of fluorescence increase. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.[6]

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[11]

-

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

-

Animals: Male Wistar rats or mice.

-

Materials:

-

Carrageenan (1% suspension in saline)

-

Test pyrazole compounds and a standard drug (e.g., Indomethacin)

-

Plethysmometer or calipers for measuring paw volume/thickness

-

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[4]

-

-

Data Analysis: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.[4]

Anticancer Activity of Pyrazole Scaffolds

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[8][15]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[16] Pyrazole-based compounds have been developed as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[8][16]

For instance, inhibition of the JAK/STAT pathway by pyrazole derivatives like Ruxolitinib can block the signaling cascade that promotes cell proliferation and survival in certain cancers.

Quantitative Data: Anticancer Activity

The following table presents the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives against different cancer cell lines and protein kinases.

| Compound | Target Kinase | Kinase IC50 (µM) | Target Cell Line | Cell Line IC50 (µM) | Reference |

| Compound 36 | CDK2 | 0.199 | - | - | [8] |

| Compound 35 | - | - | HepG2 | 3.53 | [8] |

| MCF-7 | 6.71 | [8] | |||

| HeLa | 5.16 | [8] | |||

| Compound 50 | EGFR/VEGFR-2 | 0.09 / 0.23 | HepG2 | 0.71 | [8] |

| Compound 53 | EGFR/VEGFR-2 | - | HepG2 | 15.98 | [8] |

| Compound 54 | EGFR/VEGFR-2 | - | HepG2 | 13.85 | [8] |

| Compound C5 | EGFR | 0.07 | MCF-7 | 0.08 | [17] |

| Compound 5a | VEGFR2/CDK-2 | 0.267 / 0.311 | HepG2 | 3.46 | [18] |

| Compound 6b | VEGFR2/CDK-2 | 0.2 / 0.458 | HepG2 | 2.52 | [18] |

| Afuresertib | Akt1 | 0.00008 (Ki) | HCT116 | 0.95 | [2] |

| Compound 6 | Aurora A | 0.160 | HCT116 | 0.39 | [2] |

| MCF-7 | 0.46 | [2] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely proportional to kinase inhibition.[17]

-

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Test pyrazole compounds

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates (white, low-volume)

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compound, positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add the kinase enzyme solution to all wells.

-

Incubate at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.[17]

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15][19]

-

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test pyrazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]

Antimicrobial Activity of Pyrazole Derivatives

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[20][21]

Mechanism of Action

Pyrazole-containing compounds can exert their antimicrobial effects through various mechanisms, including:

-

Inhibition of essential enzymes: Pyrazole derivatives have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase II, which are crucial for DNA replication and repair.[18][21]

-

Disruption of cell wall synthesis: Some pyrazoles interfere with the synthesis of the bacterial cell wall.[21]

-

Generation of reactive oxygen species (ROS): Certain pyrazole compounds can induce oxidative stress in bacterial cells, leading to cell death.[21]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [22] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [22] |

| Compound 2 | Aspergillus niger | 1 | [22] |

| Compound 56 | Vancomycin-resistant MRSA | 0.5 | [21] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: The broth microdilution method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

-

Materials:

-

Test pyrazole compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microplates

-

Spectrophotometer (for inoculum standardization)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium across the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM.[12][23]

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its remarkable versatility allows for the development of compounds with a wide range of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. The ability to fine-tune the structure of pyrazole derivatives enables the optimization of their potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and advance the therapeutic potential of this important heterocyclic scaffold. Future research will undoubtedly uncover new applications and lead to the development of novel pyrazole-based drugs to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. inotiv.com [inotiv.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8). The information is compiled from various scientific sources to support research and development in medicinal chemistry and related fields.

Core Compound Data

| Property | Value | Source |

| CAS Number | 34810-67-8 | N/A |

| Molecular Formula | C₉H₈N₂O | N/A |

| Molecular Weight | 160.17 g/mol | N/A |

| Melting Point | 90-94 °C | [1] |

| Appearance | White to light yellow to light red powder/crystal | N/A |

| UV max (EtOH) | 294 nm | N/A |

Synthesis and Experimental Protocols

The synthesis of 2-(1H-pyrazol-3-yl)phenols can be achieved through a multi-step process starting from substituted 3-formylchromones. The following protocols are based on established methodologies for the synthesis of related pyrazole derivatives[1].

Experimental Workflow

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 2-(1H-Pyrazol-3-yl)phenol

This document provides a comprehensive protocol for the synthesis of 2-(1H-Pyrazol-3-yl)phenol, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method is a two-step process commencing from readily available 3-formylchromones.

Audience: This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are of significant interest due to the prevalence of the pyrazole moiety in a wide range of biologically active compounds. Pyrazoles are known to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis outlined here proceeds through a propenone intermediate, which is then cyclized with hydrazine hydrate to form the target pyrazole. This method offers a reliable route to this important scaffold.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Synthesis of 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones 3-Formylchromone reacts with pyrrolidine in dry ethanol to yield the corresponding 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone intermediate.

Step 2: Synthesis of 2-(1H-Pyrazol-3-yl)phenols The propenone intermediate is then treated with hydrazine hydrate in a mixture of ethanol and glacial acetic acid to yield the final product, this compound.

Materials and Methods

Table 1: List of Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| 3-Formylchromone | C₁₀H₆O₃ | 174.15 | Sigma-Aldrich | Or synthesized |

| Pyrrolidine | C₄H₉N | 71.12 | Sigma-Aldrich | |

| Dry Ethanol | C₂H₅OH | 46.07 | Sigma-Aldrich | Anhydrous |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Sigma-Aldrich | |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Sigma-Aldrich | |

| Crushed Ice | H₂O | 18.02 | --- | For workup |

| Deuterated Solvents (for NMR) | --- | --- | --- | e.g., DMSO-d₆ |

Experimental Protocols

Protocol 1: Synthesis of 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones (2)

-

In a round-bottom flask equipped with a reflux condenser, combine 3-formylchromone (0.001 mol) and pyrrolidine (0.002 mol) in 10 mL of dry ethanol.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water, dry it, and recrystallize from ethanol to obtain the purified 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone.

Protocol 2: Synthesis of 2-(1H-Pyrazol-3-yl)phenols (3)

-

To the 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone (0.003 mol) in a round-bottom flask, add 10 mL of ethanol and 1 mL of hydrazine hydrate.

-

Heat the mixture under reflux for 3 hours.

-

After 3 hours, add 2 mL of glacial acetic acid to the reaction mixture.

-

Continue to heat under reflux for an additional 3 hours.

-

Monitor the reaction completion by TLC.

-

Pour the final reaction mixture over crushed ice.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure this compound.[1]

Data Presentation

Table 2: Characterization Data for a Representative Synthesis [1]

| Compound | R | Yield (%) | Melting Point (°C) |

| 3c | H | Not Specified | 174 |

Note: The original literature provides data for various substituted analogs. The data for the parent compound (R=H) is highlighted here.

Spectroscopic Data for this compound (3c): [1]

-

IR (KBr, cm⁻¹): 3457, 3128, 1590, 1495

-

¹H NMR (DMSO-d₆, δ ppm): 2.26 (s, 3H), 6.79 (d, 1H), 6.86 (d, 1H), 6.95-7.91 (m, 3H), 10.79 (s, 1H), 13.18 (s, 1H)

-

Mass Spectrum (m/z): 174

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

Catalytic Applications of 2-(1H-Pyrazol-3-yl)phenol Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals